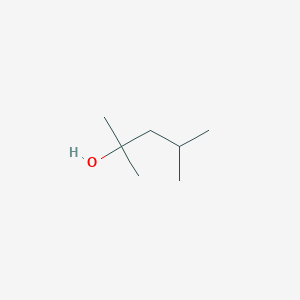

2,4-Dimethyl-2-pentanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87555. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLSQAUAAGVTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211534 | |

| Record name | 2,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-06-9 | |

| Record name | 2,4-Dimethyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Solvent for Asymmetric Reactions:the Choice of Solvent Can Significantly Influence the Outcome of an Asymmetric Reaction. Isomers of the Title Compound, Such As2,4-dimethyl-3-pentanol, Have Been Used As Solvents in Dynamic Kinetic Resolution Dkr Reactions.rsc.orgfor Example, the Racemization of Enantiopure Amines Catalyzed by the Shvo Catalyst Has Been Tested in 2,4-dimethyl-3-pentanol.rsc.orgthe Specific Properties of Such a Bulky Alcohol Can Affect Catalyst Stability and Selectivity.

Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), which measures the purity of a chiral sample, is fundamental in asymmetric synthesis. americanlaboratory.com Since 2,4-Dimethyl-2-pentanol is achiral, ee determination is not applicable to it. However, for its chiral derivatives like (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol, this analysis is critical. The primary methods for this purpose are chromatographic and spectroscopic. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is one of the most common techniques for ee determination. researchgate.net It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. Polysaccharide-based CSPs are particularly effective for resolving the enantiomers of amino alcohols and their derivatives. researchgate.netoup.com

Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can be used to determine ee without physical separation. By adding a chiral solvating agent (CSA) to the NMR tube, transient diastereomeric complexes are formed with the enantiomers. tandfonline.comrsc.org These complexes have slightly different chemical environments, leading to separate peaks for each enantiomer in the NMR spectrum. The ee can be calculated by integrating these distinct peaks. rsc.orgfrontiersin.org Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into stable diastereomers, which will also show separate signals in the NMR spectrum. acs.org

| Analytical Method | Principle of Separation/Differentiation | Key Advantages | Common Analytes |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. scas.co.jp | High accuracy, precision, and broad applicability. researchgate.net | Amino acids, amino alcohols, various drug compounds. researchgate.netscas.co.jp |

| Chiral GC | Differential partitioning of volatile enantiomers on a Chiral Stationary Phase. | Excellent for volatile and thermally stable compounds. | Alcohols, esters, flavor and fragrance compounds. scielo.br |

| NMR Spectroscopy | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing non-equivalent NMR signals for each enantiomer. tandfonline.comfrontiersin.org | Rapid analysis without separation, small sample requirement, provides structural information. rsc.org | Alcohols, amines, carboxylic acids. frontiersin.orgacs.org |

Mechanistic Investigations of 2,4-dimethyl-2-pentanol Reactivity

Oxidation Pathways and Product Characterization Derived from 2,4-Dimethyl-2-pentanol

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that would typically convert primary and secondary alcohols to aldehydes, carboxylic acids, or ketones. cymitquimica.com The carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanisms involving reagents like chromic acid or potassium permanganate to proceed.

However, under more forceful conditions, such as in the gas-phase reaction with hydroxyl radicals in the presence of nitrogen oxides (NOx), oxidation can occur. These reactions can lead to the formation of smaller, fragmented products. For instance, studies on similar branched alcohols have shown that such reactions can yield products like 4,4-dimethyl-2-pentanone and 4-hydroxy-4-methyl-2-pentanone through isomerization of alkoxy radicals.

Characterization of any potential oxidation products would typically involve spectroscopic methods. Infrared (IR) spectroscopy would be used to identify the appearance of a carbonyl (C=O) stretch, indicative of a ketone or aldehyde, which is absent in the starting alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, confirming the formation of new functional groups and changes to the carbon skeleton. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for separating and identifying volatile products in a mixture.

Dehydration Mechanisms and Alkene Isomer Formation from this compound

The dehydration of this compound is a classic example of an acid-catalyzed elimination reaction, leading to the formation of isomeric alkenes. This process is highly dependent on the reaction conditions and the nature of the catalyst employed.

The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). brainly.com This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

The subsequent step is the rate-determining step, involving the departure of a water molecule to form a tertiary carbocation. libretexts.orgbrainly.com The formation of a relatively stable tertiary carbocation is a key feature of the dehydration of tertiary alcohols. libretexts.orgjove.com This carbocation is an electrophilic intermediate that can then undergo deprotonation.

A base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.orgyoutube.com This results in the formation of a carbon-carbon double bond and the regeneration of the acid catalyst. jove.com

The deprotonation of the carbocation intermediate can occur from different adjacent carbon atoms, leading to the formation of a mixture of isomeric alkenes. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the major product will be the most substituted (and therefore most stable) alkene. brainly.comyoutube.com

In the case of the 2,4-dimethyl-2-pentyl carbocation, there are two possible sites for deprotonation that lead to different products:

Deprotonation from C1: This would lead to the formation of 2,4-dimethyl-1-pentene.

Deprotonation from C3: This would result in the formation of 2,4-dimethyl-2-pentene.

According to Zaitsev's rule, 2,4-dimethyl-2-pentene, being the more substituted alkene, is expected to be the major product. brainly.com The less substituted 2,4-dimethyl-1-pentene would be the minor product. It is important to note that 2,4-dimethyl-2-pentene can exist as geometric isomers (cis and trans), though in this specific case, the two groups on one of the double-bonded carbons are identical (two methyl groups), so no geometric isomerism is possible.

It's also worth noting that in some cases, carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation, leading to a different set of alkene products. libretexts.org However, in the case of the tertiary carbocation formed from this compound, a rearrangement is less likely as it is already a highly stable intermediate.

The choice of catalyst and reaction conditions can significantly influence the selectivity of the dehydration reaction. While strong mineral acids like sulfuric and phosphoric acid are commonly used, they can sometimes lead to side reactions and charring, especially at higher temperatures. brainly.com

Solid acid catalysts, such as alumina (Al₂O₃) and zeolites, offer several advantages, including easier separation from the reaction mixture and potentially higher selectivity. researchgate.net For example, zirconia-based catalysts have been shown to be effective for the dehydration of secondary alcohols. evitachem.com The acidic properties of these catalysts, including the nature and strength of the acid sites (Brønsted vs. Lewis), play a crucial role in determining the product distribution. researchgate.net For instance, γ-Al₂O₃ is considered a good catalyst for dehydrating alcohol mixtures to their corresponding alkenes, as it tends to minimize secondary reactions. researchgate.net

The reaction temperature is another critical parameter. Higher temperatures generally favor elimination reactions over competing substitution reactions. brainly.com However, excessively high temperatures can lead to isomerization of the initially formed alkenes and other side reactions.

Stereochemical Outcomes and Regioselectivity in Elimination Reactions

Nucleophilic Reactivity of the Hydroxyl Group in this compound

The hydroxyl group of this compound possesses a lone pair of electrons on the oxygen atom, making it a nucleophile. evitachem.com However, the steric hindrance caused by the bulky alkyl groups surrounding the hydroxyl group can diminish its nucleophilic reactivity compared to less hindered alcohols. vulcanchem.com

Despite this, the hydroxyl group can participate in nucleophilic reactions. For example, in the presence of a strong acid, the alcohol can be protonated, and the resulting alkyloxonium ion can then react with another alcohol molecule in a condensation reaction to form an ether. quora.com This is more common for primary alcohols but can occur with tertiary alcohols under specific conditions.

The hydroxyl group can also act as a nucleophile in esterification reactions with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. msu.edu In acid-catalyzed esterification (Fischer esterification), the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. msu.edu

Substitution Reactions of the Hydroxyl Moiety in this compound

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a good leaving group. This is typically achieved by protonation with a strong acid, as seen in the initial step of the E1 dehydration.

Once protonated, the alkyloxonium ion can be attacked by a nucleophile in a substitution reaction. For tertiary alcohols like this compound, this typically proceeds through an SN1 (substitution, nucleophilic, unimolecular) mechanism. The rate-determining step is the formation of the tertiary carbocation, which is then rapidly attacked by the nucleophile.

A common example is the reaction with hydrogen halides (HX). For instance, reaction with concentrated hydrochloric acid (HCl) would lead to the formation of 2-chloro-2,4-dimethylpentane. The reaction with thionyl chloride (SOCl₂) is another method to replace the hydroxyl group with a chlorine atom, proceeding through a chlorosulfite intermediate. vulcanchem.com

Interactive Data Table: Dehydration Products of this compound

Below is a summary of the expected products from the acid-catalyzed dehydration of this compound.

| Product Name | Structure | Type of Alkene | Expected Yield |

| 2,4-Dimethyl-2-pentene | (CH₃)₂C=CHCH(CH₃)₂ | Trisubstituted | Major Product |

| 2,4-Dimethyl-1-pentene | CH₂=C(CH₃)CH₂CH(CH₃)₂ | Disubstituted | Minor Product |

Kinetics and Thermochemical Studies of this compound Transformations

The study of the kinetics and thermochemistry of this compound transformations provides fundamental insights into its reactivity, particularly in reactions such as dehydration. While specific experimental kinetic data for this compound is limited in publicly available literature, valuable information can be drawn from theoretical studies on similar tertiary alcohols and from compiled thermochemical databases.

Research into the gas-phase dehydration of tertiary alcohols, often catalyzed by hydrogen halides like hydrogen bromide (HBr), reveals detailed mechanistic pathways. researchgate.net Theoretical examinations using density functional theory (DFT) have been applied to understand the dehydration mechanisms of various tertiary alcohols, including isomers of this compound such as 2-methyl-2-pentanol. researchgate.netresearchgate.net These studies indicate that the catalytic dehydration process likely proceeds through a six-membered cyclic transition state. researchgate.net This contrasts with the uncatalyzed reaction, which would involve a less stable, four-membered transition state. researchgate.net The mechanism involves a proton transfer from the catalyst to the alcohol's hydroxyl group, followed by the cleavage of the carbon-oxygen bond and subsequent proton transfer from the alkyl group to the halide, leading to the formation of an alkene and water. researchgate.net

The steric environment around the hydroxyl group can influence the rate of these reactions. For tertiary alcohols, increased steric hindrance can sometimes lead to an enhancement in the dehydration rate, a factor potentially relevant to the branched structure of this compound. researchgate.net

Thermochemical data for this compound has been experimentally determined and compiled. These values are crucial for understanding the energy changes associated with its phase transitions and reactions. The National Institute of Standards and Technology (NIST) provides critically evaluated data for this compound.

| Property | Value | Units | Source |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 405 ± 5 | K | nist.gov |

| Enthalpy of Vaporization (ΔvapH) at 343 K | 49.7 | kJ/mol |

These thermochemical parameters are essential for reactor design and for calculating the thermodynamics of reactions, such as determining the equilibrium constant (Keq) for dehydration.

Advanced Spectroscopic and Chromatographic Methodologies for 2,4-dimethyl-2-pentanol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2,4-dimethyl-2-pentanol, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence of its structure. quora.comchemicalbook.com

Proton NMR (¹H NMR) spectroscopy of this compound provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by several distinct signals that correspond to the different types of protons in the molecule. chemicalbook.comguidechem.com The symmetry and branching of the molecule lead to a specific pattern of signals. quora.com

The key feature in the ¹H NMR spectrum is the absence of a proton attached to the carbon bearing the hydroxyl group, which is characteristic of a tertiary alcohol. The signals observed correspond to the methyl groups at positions 2 and 4, the methylene group at position 3, the methine proton at position 4, and the hydroxyl proton. chemicalbook.comguidechem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.21 | Singlet | -C(CH₃)₂OH (6H, two methyl groups at C2) |

| ~1.45 | Singlet | -OH (1H, hydroxyl proton) |

| ~1.55 | Doublet | -CH₂- (2H, methylene group at C3) |

| ~1.80 | Multiplet | -CH(CH₃)₂ (1H, methine proton at C4) |

| ~0.92 | Doublet | -CH(CH₃)₂ (6H, two methyl groups at C4) |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly depending on the solvent and instrument conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. spectrabase.com Due to the molecule's structure, several carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbons. The spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments in the molecule. guidechem.com The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, or quaternary). spectrabase.com

The quaternary carbon attached to the hydroxyl group (C2) appears at a characteristic downfield shift. The other signals correspond to the methyl groups attached to C2, the methylene carbon (C3), the methine carbon (C4), and the equivalent methyl groups attached to C4. spectrabase.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 70.8 | C2 (Quaternary, -C-OH) |

| 53.6 | C3 (-CH₂-) |

| 29.4 | C2 Methyls (-C(CH₃)₂OH) |

| 24.9 | C4 (-CH-) |

| 24.3 | C4 Methyls (-CH(CH₃)₂) |

Source: Wiley, Inst. of Org. Chem., Univ. of Vienna. spectrabase.com

Proton NMR (¹H NMR) Applications for this compound

Vibrational Spectroscopy Applications for this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a molecule. chemicalbook.com

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. chemicalbook.com In the IR spectrum of this compound, the most prominent feature is a strong, broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol group. nih.govacs.org This broadness is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration. chemicalbook.com The spectrum also displays characteristic C-H stretching and bending vibrations for the alkane portions of the structure. ukessays.com

Studies have shown that the O–H stretching vibration frequency for tertiary alcohols like this compound occurs at approximately 3660 cm⁻¹. acs.orgnih.gov

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3660 (sharp, dilute) / 3600-3200 (broad) | O-H Stretch | Tertiary Alcohol |

| 2960-2870 | C-H Stretch | Alkane (sp³ C-H) |

| ~1380 and ~1365 | C-H Bend | Gem-dimethyl group |

| ~1150 | C-O Stretch | Tertiary Alcohol |

Source: Data compiled from typical values and specific studies. nih.govacs.orgchemicalbook.comnih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon backbone of this compound. The spectrum, available through databases from sources like Bio-Rad Laboratories, offers a unique molecular fingerprint that can be used for identification. nih.gov The C-H and C-C bond vibrations are typically strong in the Raman spectrum.

Table 4: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type |

|---|---|

| 2900-3000 | C-H Stretching |

| 1400-1500 | C-H Bending |

| 800-1200 | C-C Stretching (Fingerprint Region) |

Note: Data represents typical regions for the specified vibrations in similar molecules. Specific peak data is available in spectral databases. chemicalbook.comnih.gov

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Mass Spectrometry for Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is often weak or absent due to the instability of the tertiary alcohol, which readily fragments. nist.govnist.gov The molecular weight of this compound is 116.20 g/mol . nist.gov

The fragmentation pattern is highly characteristic and provides structural clues. A common fragmentation pathway is the loss of a methyl group (CH₃, 15 Da) to form a stable tertiary carbocation at m/z 101. Another significant fragmentation is the alpha-cleavage resulting in the loss of an isobutyl radical (C₄H₉, 57 Da), leading to a prominent peak at m/z 59, which corresponds to the [C₃H₇O]⁺ ion. The isobutyl cation itself can also be observed at m/z 57. The loss of a water molecule (H₂O, 18 Da) from the molecular ion is also a possible, though often minor, fragmentation pathway for alcohols.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Identity of Lost Neutral |

|---|---|---|

| 101 | [C₆H₁₃O]⁺ | CH₃• (Methyl radical) |

| 59 | [C₃H₇O]⁺ | C₄H₉• (Isobutyl radical) |

| 57 | [C₄H₉]⁺ | C₃H₇O• |

| 43 | [C₃H₇]⁺ | C₄H₉O• |

Source: NIST Mass Spectrometry Data Center. nist.govnist.govnist.gov

Gas Chromatography (GC) and Hyphenated Techniques for Analytical Separation and Quantification

Gas chromatography (GC) stands as a cornerstone technique for the separation and analysis of volatile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for identifying the compound in complex mixtures and determining its purity. nih.gov In GC, the separation is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling liquid coated on the inside of a capillary column, and a mobile gas phase (carrier gas). oup.com The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property used for identification under specific chromatographic conditions.

For this compound, the retention behavior is quantified using the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkane standards. longdom.orglongdom.org This method provides a more transferable and less instrument-dependent value than raw retention time. longdom.org Experimental data from the NIST Mass Spectrometry Data Center indicate a standard non-polar retention index of approximately 776 and a standard polar retention index of 1147 for this compound. nih.gov The significant difference between the polar and non-polar indices highlights the influence of the hydroxyl group's polarity on the retention mechanism.

When coupled with mass spectrometry (GC-MS), the technique provides not only separation but also structural information based on the mass-to-charge ratio of fragmented ions, allowing for definitive identification. The NIST library entry for this compound shows a characteristic mass spectrum with a top peak at an m/z of 59. nih.gov

Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools used to predict the chromatographic retention of chemical compounds based on their molecular structure. longdom.orglongdom.org These models establish a mathematical link between a compound's retention behavior (e.g., its Kovats retention index) and calculated molecular descriptors that encode structural, topological, or physicochemical features. The primary advantage of QSRR is its ability to forecast the retention of novel or unavailable compounds, assist in optimizing separation conditions, and elucidate retention mechanisms at a molecular level. longdom.orglongdom.org

In the context of aliphatic alcohols, including this compound, QSRR studies have been successfully developed to predict their gas chromatographic retention indices on various stationary phases. mdpi.com These studies demonstrate that retention is influenced by factors such as molecular volume, branching, and polarity. mdpi.com For instance, a study involving a series of oxygen-containing organic compounds, which included this compound, utilized Gene Expression Programming (GEP) to build robust QSRR models. longdom.orglongdom.org The resulting models showed high correlation coefficients for predicting retention indices on both OV-1 (non-polar) and SE-54 (low-polarity) columns, indicating a strong predictive capability. longdom.orglongdom.org

Another approach involves using atom-type-based topological indices, which describe the structural environment of each atom within the molecule. These descriptors have proven effective in creating unified QSRR models capable of predicting retention indices for saturated alcohols across stationary phases of differing polarities by incorporating a parameter for the stationary phase's polarity.

| Stationary Phase | Modeling Technique | Correlation Coefficient (R) |

|---|---|---|

| OV-1 (Non-polar) | Gene Expression Programming (GEP) | 0.9919 |

| Artificial Neural Network (ANN) | 0.9891 | |

| Multiple Linear Regression (MLR) | 0.9911 | |

| SE-54 (Low-polarity) | Gene Expression Programming (GEP) | 0.9955 |

| Artificial Neural Network (ANN) | 0.9892 | |

| Multiple Linear Regression (MLR) | 0.9917 |

While this compound is an achiral molecule (its second carbon atom is bonded to two identical methyl groups and thus is not a stereocenter), the analysis of its chiral structural isomers is a significant application of chiral gas chromatography. Chiral GC is essential for separating enantiomers, which are non-superimposable mirror-image molecules that often exhibit different biological or sensory properties. nih.gov This is particularly relevant in fields like flavor and fragrance analysis, pharmaceutical development, and authenticity control of natural products. nih.govnih.gov

The enantiomeric resolution of related pentanol isomers, such as 2-pentanol, has been successfully achieved using chiral GC. nih.govresearchgate.net The most common approach involves the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus separation. Modified cyclodextrins, such as β-cyclodextrin derivatives, are widely used as CSPs for this purpose. nih.govnih.gov For example, a CYCLOSIL-B capillary column, which utilizes a β-cyclodextrin stationary phase, has demonstrated excellent resolution for 2-pentanol enantiomers. nih.gov

In some cases, derivatization of the chiral alcohol to an ester, such as an acetate, can enhance the separation factor (α), which is a measure of the selectivity between the two enantiomers. nih.gov Studies have shown that acetylation of chiral alcohols like 2-pentanol can significantly improve their resolution on a chiral column. nih.gov

| Compound | Separation Factor (α) | Analytical Condition |

|---|---|---|

| 2-Pentanol | 1.07 | CP Chirasil-DEX CB Column |

| 2-Pentyl acetate | 3.00 |

A study on the enantiomeric content of 2-pentanol in Baijiu, a Chinese liquor, employed liquid-liquid extraction followed by GC-MS analysis on a β-cyclodextrin chiral column. nih.gov This research successfully quantified the (R)- and (S)- enantiomers, revealing different enantiomeric ratios in various types of Baijiu, which could serve as a marker for authenticity or production process differences. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 2,4-dimethyl-2-pentanol

Quantum Chemical Approaches to Molecular Structure and Reactivity of 2,4-Dimethyl-2-pentanol

Quantum chemical methods are instrumental in elucidating the molecular structure and predicting the reactivity of this compound. Techniques such as Density Functional Theory (DFT) are employed to optimize the molecule's geometry. For instance, the B3LYP/6-311+G(d,p) level of theory can be used to model the stability of carbocations that may form in acid-catalyzed reactions involving this alcohol. The structure of this compound features a pentane backbone with two methyl groups at the second and fourth carbon atoms and a hydroxyl group at the second carbon, classifying it as a tertiary branched-chain alcohol. solubilityofthings.comnih.govnist.gov This specific arrangement of functional groups and branched structure significantly influences its chemical properties and reactivity. solubilityofthings.com

The reactivity of this compound is largely dictated by the hydroxyl group and the steric hindrance provided by the methyl groups. solubilityofthings.com For example, in the gas phase, it undergoes reactions with OH radicals, leading to the formation of various products through different reaction pathways. acs.org Theoretical studies on similar alcohols, like pentanol isomers, indicate that hydrogen abstraction from the carbon atom bonded to the hydroxyl group is a key reaction pathway. taylorandfrancis.comaip.org In the case of this compound, the tertiary nature of the alcohol suggests that reactions like dehydration to form alkenes, such as 2,4-dimethyl-2-pentene, are significant. This E1 elimination reaction is typically catalyzed by acids like sulfuric or phosphoric acid and proceeds through a stable tertiary carbocation intermediate.

Modeling of Intermolecular Interactions and Solution Behavior

The intermolecular interactions of this compound, particularly in solution, are critical for understanding its physical properties. The presence of a polar hydroxyl group allows for hydrogen bonding, while the nonpolar alkyl portion contributes to hydrophobic interactions. solubilityofthings.com This dual nature governs its solubility and partitioning behavior.

Predicting the aqueous solubility of organic compounds like this compound is a key application of computational modeling. This compound has been utilized in the development of aqueous solubility models. usbio.netchemicalbook.comlookchem.comguidechem.comlookchem.com Two such models are the Aqueous Solubility Model based on Molecular Surface (ASMS) and a related model, ASMS-LOGP, which incorporates the calculated octanol-water partition coefficient (ClogP). usbio.netchemicalbook.comlookchem.comguidechem.com These models use molecular surface properties to estimate how readily the compound dissolves in water. usbio.net The experimental water solubility of this compound is reported as 13.22 g/L at 25°C. lookchem.comguidechem.com Other computational methods, such as those based on molecular connectivity indices, have also been developed to predict the aqueous solubility of aliphatic alcohols with a high degree of accuracy. asianpubs.org

Table 1: Predicted and Experimental Aqueous Solubility of this compound

| Method | Predicted logS (mol/L) | Experimental logS (mol/L) |

| Molecular Connectivity Index Model | -2.14529 | -2.1456 |

Source: asianpubs.org

The octanol-water partition coefficient (logP) is a crucial measure of a molecule's hydrophobicity and is widely used in quantitative structure-activity relationship (QSAR) studies. molinspiration.com For this compound, the logP value indicates its distribution preference between an oily (octanol) and an aqueous phase. Various computational methods exist for predicting logP, often based on fragmental contributions or whole molecule properties. molinspiration.com The XLogP3-AA, a computationally derived logP value, for this compound is 1.8. nih.gov

Validation of these computational predictions is essential. This is often achieved by comparing the calculated logP values with experimental data for a range of similar compounds. researchgate.net For alcohols, studies have shown that certain DFT functionals, like B3LYP, combined with an appropriate implicit solvent model (like SMD), can provide logP predictions that correlate well with experimental values. researchgate.net

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | nih.gov |

| XLogP3-AA | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.comguidechem.com |

| Topological Polar Surface Area | 20.2 Ų | guidechem.com |

Aqueous Solubility Prediction Models (ASMS, ASMS-LOGP) for this compound

Theoretical Investigations of Reaction Mechanisms and Transition States Involving this compound

Theoretical investigations are crucial for mapping out the detailed mechanisms of reactions involving this compound. This includes identifying intermediates, transition states, and calculating the energy barriers associated with each step. For example, the acid-catalyzed dehydration of this compound proceeds through a three-step mechanism: protonation of the hydroxyl group, formation of a tertiary carbocation, and subsequent deprotonation to yield an alkene. Computational methods like DFT can be used to model the geometries and energies of the transition states in such reactions.

Furthermore, the gas-phase reaction of this compound with hydroxyl radicals has been studied, revealing complex isomerization pathways of the resulting alkoxy radicals. acs.orgresearchgate.net These theoretical studies help to understand the atmospheric chemistry of this compound. Quantum chemical calculations can provide detailed potential energy surfaces and structural parameters for reactants, products, intermediates, and transition states, which can validate experimental findings and guide further research. aip.org

Conformational Analysis and Energy Landscapes of this compound

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The branched structure of this compound, with its bulky isobutyl and methyl groups, leads to significant steric interactions that influence its conformational preferences. solubilityofthings.com

Stereochemistry, Chiral Synthesis, and Enantiomeric Studies of 2,4-dimethyl-2-pentanol

Stereoisomerism and Chirality in 2,4-Dimethyl-2-pentanol

Stereoisomerism in organic molecules arises from differences in the spatial arrangement of atoms. A key concept in stereoisomerism is chirality, which is typically observed in molecules that possess a stereogenic center—a carbon atom bonded to four different substituent groups.

The compound this compound, with the chemical formula C₇H₁₆O and CAS number 625-06-9, is a tertiary alcohol. nih.govnist.gov An analysis of its structure is required to determine if it possesses any stereogenic centers.

Structural Analysis: The IUPAC name 2,4-dimethylpentan-2-ol indicates a five-carbon (pentane) chain with a hydroxyl (-OH) group and a methyl (-CH₃) group at the second carbon (C2), and another methyl group at the fourth carbon (C4).

The structure is as follows:

To assess its chirality, an examination of the substituents on each carbon atom of the main chain is necessary.

| Carbon Atom | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Analysis | Chirality |

| C2 | -OH | -CH₃ | -CH₃ | -CH₂CH(CH₃)₂ | Contains two identical methyl groups. | Achiral |

| C4 | -H | -CH₃ | -CH₃ | -CH₂C(OH)(CH₃)₂ | Contains two identical methyl groups (one as a substituent and C5 of the chain). | Achiral |

As shown in the table, neither the C2 nor the C4 atom is bonded to four distinct groups. Because it lacks a stereogenic center, This compound is an achiral molecule . It cannot exist as enantiomers and therefore does not exhibit optical activity. This is further confirmed by its standard InChIKey, FMLSQAUAAGVTJO-UHFFFAOYSA-N, where the final segment indicates a standard, non-chiral structure. nih.govnist.gov

Enantioselective Synthetic Strategies for Chiral Derivatives of this compound

While this compound itself is achiral, its structural framework can be incorporated into larger, chiral molecules. The development of enantioselective synthetic strategies is crucial for producing specific stereoisomers of these derivatives, which are valuable in fields like asymmetric catalysis.

A notable chiral derivative is (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol . chemicalbook.comuni.lu In this molecule, a protected amino group is introduced at the C3 position, rendering C3 a stereogenic center. The synthesis of such a compound requires precise control over stereochemistry.

General Synthetic Approaches: Enantioselective synthesis aims to preferentially form one enantiomer over another. msu.edu For chiral alcohol and amino alcohol derivatives, common strategies include:

Asymmetric Reduction: The reduction of a prochiral ketone using a chiral reducing agent or a catalyst system with a chiral ligand can produce a chiral alcohol with high enantiomeric excess.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or terpenes, to build the desired chiral molecule.

Asymmetric Amination: Introducing an amino group into a molecule enantioselectively can be achieved using chiral catalysts or reagents.

For a derivative like (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol, a plausible route involves starting from a chiral precursor, such as L-valine, which possesses the required stereocenter. The synthesis can then be completed through functional group manipulations that preserve the stereochemistry. This derivative serves as a key intermediate in the synthesis of more complex chiral ligands. chemicalbook.com

| Synthetic Strategy | Description | Application Example |

| Asymmetric Catalysis | A small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. | Enantioselective reduction of a ketone to a chiral secondary alcohol using a borohydride reagent complexed with a chiral ligand. msu.edu |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Not directly found for this derivative in the provided context. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesizing (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol from a chiral amino acid like L-valine. |

Chiral Catalyst Development for Reactions Involving this compound

Although this compound is not itself a chiral catalyst, its structural motifs are relevant in asymmetric synthesis in two main ways: as a component of a chiral ligand or as a solvent in a chiral transformation.

Applications of 2,4-dimethyl-2-pentanol in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecular Architectures

In organic synthesis, 2,4-Dimethyl-2-pentanol serves as a versatile building block, primarily for introducing a sterically demanding 2,4-dimethylpentan-2-yl group into larger molecular frameworks. lookchem.com The significant steric bulk provided by this group can influence the reactivity and stability of molecules. For instance, the presence of bulky branched groups can dictate reaction pathways, often favoring certain regioselective outcomes in chemical reactions by physically obstructing access to specific reactive sites.

A primary synthetic application involves its dehydration to form alkenes like (E)-4,4-dimethyl-2-pentene. smolecule.com This reaction is typically achieved using an acid catalyst at elevated temperatures to facilitate the elimination of a water molecule. smolecule.com The resulting alkene is a valuable intermediate, which can undergo further reactions such as additions, metathesis, or hydrogenation to build more complex molecular structures. smolecule.com The controlled introduction of the bulky alkyl group from this compound is thus a key strategy for chemists to manipulate molecular architecture and achieve desired properties in the final product.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Dehydration | Acid catalyst (e.g., H₂SO₄), heat | (E)-4,4-Dimethyl-2-pentene | Creates a reactive alkene intermediate for further synthesis. smolecule.com |

| Oxidation | Oxidizing agents (e.g., CrO₃) | Ketones/Aldehydes | Converts the alcohol to a carbonyl compound, a versatile functional group. |

Utilization in Ligand and Functional Material Development

The development of specialized ligands for metal catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. The incorporation of bulky substituents on a ligand is a well-established strategy to control the coordination environment of the metal center, which in turn dictates catalytic activity and selectivity. nih.govrsc.orgnii.ac.jp The sterically hindered structure derived from this compound makes it an attractive component for designing such advanced ligands. chemrxiv.org

By attaching bulky groups to a ligand framework, such as a pincer or bipyridine structure, chemists can create a well-defined "pocket" around the metal atom. nii.ac.jprsc.org This steric shielding can prevent undesirable side reactions, stabilize reactive intermediates, and influence the stereochemical outcome of a catalytic cycle. chemrxiv.org For example, bulky organosulfur ligands have been shown to form palladium complexes that are effective catalysts for alkylation reactions involving secondary alcohols. rsc.orgrsc.org While not directly synthesized from this compound, these examples highlight the principle that its derived bulky alkyl group could be used to create ligands with unique selectivity features for applications in fine chemical synthesis and pharmaceuticals. chemrxiv.org

Table 2: Influence of Bulky Groups on Ligand Properties

| Feature | Description | Advantage in Catalysis |

|---|---|---|

| Steric Hindrance | The bulky group physically blocks access to the metal center. | Enhances selectivity by directing substrates to a specific orientation; prevents catalyst deactivation via dimerization. nii.ac.jp |

| Coordination Sphere Control | Defines the geometry and space available around the metal. | Tunes the electronic and steric properties to optimize catalytic activity for specific reactions. nih.gov |

| Solubility | The non-polar alkyl group increases solubility in organic solvents. | Facilitates homogeneous catalysis by ensuring the catalyst remains dissolved in the reaction medium. solubilityofthings.com |

Research in Organic Light-Emitting Diode (OLED) Component Development

In the field of materials science, a significant challenge in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs) is overcoming aggregation-caused quenching (ACQ). rsc.org This phenomenon occurs when emissive molecules in the solid state pack too closely together, leading to non-radiative decay pathways that reduce the device's light output. rsc.orgfrontiersin.org A leading strategy to combat this is the introduction of bulky, sterically hindering groups to the core of the host or emitter molecules. rsc.orgfrontiersin.orgresearchgate.net

The 2,4-dimethylpentan-2-yl group, derived from this compound, represents the type of inert, three-dimensional structure that can serve as a "steric shield." frontiersin.org By attaching such groups to the periphery of a light-emitting or charge-transporting molecule (like those based on anthracene or carbazole), it is possible to physically isolate the functional cores from one another. frontiersin.orgmdpi.com This "sterically wrapping" strategy effectively suppresses intermolecular interactions and π–π stacking, which are responsible for ACQ and the formation of poorly emissive excimers. rsc.orgfrontiersin.org The result is improved photoluminescence quantum yield in the solid state, better color purity, and enhanced device efficiency and stability. rsc.orgmdpi.comchinesechemsoc.org Furthermore, these bulky, non-polar groups can improve the solubility of the materials, which is particularly advantageous for fabricating large-area devices via solution-processing techniques. researchgate.netchinesechemsoc.org

Table 3: Role of Bulky Steric Groups in OLED Materials

| Function | Mechanism | Impact on OLED Performance |

|---|---|---|

| Prevent Aggregation Quenching | Physically separates emissive cores, preventing π–π stacking. | Higher external quantum efficiency (EQE) and reduced efficiency roll-off at high brightness. rsc.orgfrontiersin.orgresearchgate.net |

| Enhance Solubility | Non-polar alkyl chains increase solubility in organic solvents. | Enables uniform film formation and is ideal for solution-based fabrication methods. chinesechemsoc.org |

| Improve Film Morphology | Disrupts crystallization, promoting the formation of stable amorphous films. | Increases the operational lifetime and stability of the device. mdpi.com |

| Maintain Color Purity | Suppresses the formation of excimers, which emit at longer, undesirable wavelengths. | Results in narrower, more pure emission spectra. rsc.orgchinesechemsoc.org |

Investigative Studies in Polymerization Processes Utilizing this compound Derivatives

The properties of polymers are heavily influenced by their molecular architecture, including the structure of the monomer units and the initiating species used in their synthesis. alfachemic.com Derivatives of this compound are being investigated for their potential roles in creating polymers with tailored properties. The introduction of its bulky side group into a polymer chain can significantly alter the material's physical characteristics.

One area of investigation is the creation of specialized polymerization initiators. Azo compounds, for example, are common thermal initiators that decompose to generate radicals. fujifilm.commdpi.com By synthesizing an azo initiator that incorporates the 2,4-dimethylpentan-2-yl group, the resulting polymer chains would have this bulky fragment at their ends. This could be used to control polymer solubility or to create block copolymers with unique phase behavior. Similarly, tertiary alcohols can be precursors to initiators for other types of polymerization, such as controlled radical or ring-opening polymerizations. researchgate.netgoogle.com

Another approach is to incorporate the bulky group into the monomer itself. For instance, a monomer could be synthesized by esterifying acrylic acid or a related vinyl compound with this compound. The subsequent polymerization of this monomer would yield a polymer with bulky 2,4-dimethylpentan-2-yl side chains. Such side chains would be expected to increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and modify its crystallization behavior due to the steric hindrance they impose on chain packing. rsc.org An isomer, 2,4-dimethyl-3-pentanol, has already been noted for its use in the polymerization of diols and adipates, demonstrating the utility of such branched alcohols in polymer chemistry. sigmaaldrich.comgoogle.com

Table 4: Potential Applications of this compound Derivatives in Polymer Science

| Application | Derivative Type | Expected Impact on Polymer |

|---|---|---|

| Polymerization Initiator | Azo-initiators or alkoxyamines containing the 2,4-dimethylpentan-2-yl group. | Modifies polymer end-group functionality, influencing solubility and utility in block copolymer synthesis. fujifilm.com |

| Monomer Side Group | Acrylate or vinyl monomers esterified with this compound. | Increases glass transition temperature (Tg), improves thermal stability, and reduces crystallinity due to steric hindrance. rsc.org |

| Chain Transfer Agent | Used to control molecular weight in certain radical polymerizations. | Can introduce specific end-groups while regulating polymer chain length. |

| Polymer Additive | Used as a plasticizer or processing aid. | The bulky structure could disrupt chain packing, increasing flexibility. |

Comparative Reactivity and Structural Analogue Studies of 2,4-dimethyl-2-pentanol

Comparative Analysis of Oxidation and Dehydration Profiles with Related Pentanol Isomers

The reactivity of 2,4-dimethyl-2-pentanol, a tertiary alcohol, in oxidation and dehydration reactions is significantly influenced by its structure when compared to other pentanol isomers. cymitquimica.comsolubilityofthings.com As a tertiary alcohol, this compound is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. numberanalytics.commsu.edu This is in stark contrast to primary and secondary pentanol isomers. For instance, primary alcohols like 1-pentanol can be oxidized first to an aldehyde and then to a carboxylic acid, while secondary alcohols like 2-pentanol or 3-pentanol are oxidized to ketones. numberanalytics.comquora.com

Under forcing conditions, such as high concentrations of strong oxidizing agents like chromic acid and elevated temperatures, this compound can be oxidized, but this typically results in the cleavage of carbon-carbon bonds, leading to a mixture of smaller products rather than a simple, clean oxidation. quora.com

Dehydration reactions of alcohols involve the elimination of a water molecule to form an alkene, a process typically catalyzed by strong acids like sulfuric or phosphoric acid at high temperatures. libretexts.org The ease of dehydration for alcohols follows the order: tertiary > secondary > primary. libretexts.org This is because the mechanism for secondary and tertiary alcohols proceeds through a stable carbocation intermediate (E1 mechanism), while primary alcohols react via a concerted E2 mechanism. libretexts.org

This compound, being a tertiary alcohol, readily undergoes dehydration. cymitquimica.com The reaction involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a stable tertiary carbocation. libretexts.org Subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of an alkene. libretexts.org Due to the structure of this compound, the major dehydration product is the more substituted and therefore more stable alkene, 2,4-dimethyl-2-pentene, following Zaitsev's rule. brainly.com

In comparison, the dehydration of primary pentanols requires more stringent conditions (higher temperatures). libretexts.org Secondary pentanols dehydrate under intermediate conditions. libretexts.org For example, the dehydration of 2-pentanol can lead to a mixture of 1-pentene and 2-pentene.

A study on the atmospheric chemistry of branched-chain alcohols, including this compound, showed that its reaction with hydroxyl radicals leads to the formation of acetone with a high yield, indicating that H-atom abstraction from the tertiary C-H bond is a major pathway. scielo.br

Table 1: Comparative Dehydration Conditions and Major Products of Pentanol Isomers

| Alcohol | Type | Dehydration Conditions | Major Alkene Product(s) |

|---|---|---|---|

| 1-Pentanol | Primary | 170-180°C, strong acid | 1-Pentene |

| 2-Pentanol | Secondary | 100-140°C, strong acid | 2-Pentene (major), 1-Pentene (minor) |

Influence of Steric Hindrance on Reaction Efficiencies and Selectivity

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a crucial role in the reactivity of this compound. fiveable.memasterorganicchemistry.com The bulky methyl groups on the second and fourth carbons create a sterically hindered environment around the hydroxyl group and the alpha-carbon. vulcanchem.com

This steric bulk significantly affects nucleophilic substitution reactions. vulcanchem.com For instance, in reactions where a nucleophile would typically attack the carbon bearing the hydroxyl group, the bulky substituents in this compound hinder this approach, making such reactions less efficient compared to less branched alcohols. fiveable.memsu.edu This is a general trend observed in branched-chain alcohols. fiveable.me

In the context of oxidation, while the primary reason for the low reactivity of this compound is the absence of a hydrogen atom on the carbinol carbon, steric hindrance further contributes to its stability. numberanalytics.commsu.edu Any potential attack by an oxidizing agent is sterically shielded by the surrounding methyl groups.

During dehydration, steric hindrance influences the regioselectivity of the reaction. The formation of the more substituted alkene (Zaitsev's product), 2,4-dimethyl-2-pentene, is favored. The bulky methyl groups can influence which proton is abstracted from the adjacent carbons after the formation of the carbocation intermediate.

Comparing this compound with its isomers highlights the impact of steric hindrance. For example, in the dehydration of 4,4-dimethyl-2-pentanol, the steric hindrance from the t-butyl group can influence the distribution of alkene products. researchgate.net A study comparing the oxidation of 4,4-dimethyl-2-pentanol to 2-methyl-2-butanol showed that the more compact structure of 2-methyl-2-butanol allowed for faster oxidation rates. vulcanchem.com

The steric environment also affects the efficiency of certain synthetic routes. For example, the acid-catalyzed hydration of an alkene to produce this compound can be limited in efficiency due to steric hindrance around the double bond of the starting material. vulcanchem.com

Table 2: Effect of Steric Hindrance on Reaction Rates

| Reaction | Alcohol | Relative Rate | Reason for Rate Difference |

|---|---|---|---|

| Oxidation | 2-Methyl-2-butanol | Faster | Less steric hindrance compared to 4,4-dimethyl-2-pentanol. vulcanchem.com |

| Oxidation | 4,4-Dimethyl-2-pentanol | Slower | Significant steric hindrance from the t-butyl group. vulcanchem.com |

| Esterification | Primary Alcohols | Fast | Less steric hindrance around the hydroxyl group. libretexts.org |

Structure-Reactivity Relationships in Branched Alcohol Systems

The relationship between the structure of branched alcohols and their reactivity is a fundamental concept in organic chemistry. fiveable.me The degree and position of branching significantly influence the electronic and steric properties of the molecule, which in turn dictate its chemical behavior. numberanalytics.comfiveable.me

For this compound, a tertiary alcohol, the key structural features determining its reactivity are:

The Tertiary Nature of the Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This is the primary reason for its resistance to oxidation under standard conditions. numberanalytics.commsu.edu It also facilitates dehydration via a stable tertiary carbocation intermediate. libretexts.org

Branching and Steric Hindrance: The methyl groups at positions 2 and 4 create a sterically congested environment. This steric hindrance reduces the rates of reactions that require nucleophilic attack at the carbinol carbon and can influence the selectivity of elimination reactions. fiveable.mevulcanchem.com

Stability of Intermediates: The stability of the carbocation formed during E1 dehydration is a direct consequence of the branched structure. Tertiary carbocations are more stable than secondary and primary carbocations due to hyperconjugation and inductive effects from the alkyl groups. quora.com

In a broader context, the reactivity of branched alcohols can be summarized as follows:

Acidity: The acidity of alcohols decreases with increased branching. Thus, tertiary alcohols like this compound are less acidic than primary alcohols. numberanalytics.com

Substitution Reactions: Tertiary alcohols readily undergo SN1 reactions because they can form stable carbocations. However, they are poor substrates for SN2 reactions due to steric hindrance. msu.eduquora.com

Elimination Reactions: As discussed, tertiary alcohols undergo dehydration more readily than primary or secondary alcohols. libretexts.org

A study involving the oxidation of 27 different alcohols highlighted that steric hindrance and ring strain are dominant factors in determining the reaction rates for open-chain and cycloalkyl alcohols. researchgate.net The study showed that unhindered secondary alcohols could be selectively oxidized in the presence of hindered ones. researchgate.net This principle underscores the importance of the specific branching pattern in dictating reactivity.

Table 3: Summary of Structure-Reactivity Relationships in Alcohols

| Property/Reaction | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (e.g., this compound) |

|---|---|---|---|

| Oxidation | Readily oxidized to aldehydes, then carboxylic acids | Oxidized to ketones | Resistant to oxidation |

| Dehydration | Requires high temperatures (E2) | Intermediate temperatures (E1) | Mild temperatures (E1) |

| SN1 Reactivity | Very slow/does not occur | Slow | Fast |

| SN2 Reactivity | Fast | Slow | Very slow/does not occur |

| Acidity | Most acidic | Intermediate | Least acidic |

Future Research Directions for 2,4-dimethyl-2-pentanol

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The synthesis of 2,4-dimethyl-2-pentanol and its derivatives is a critical area for future research, with a strong emphasis on developing sustainable and efficient catalytic methods. Traditional synthesis often involves the reduction of the corresponding ketone, 2,4-dimethyl-2-pentanone, or Grignard reactions, which may use stoichiometric reagents and harsh conditions. Future research will likely focus on catalytic routes that offer higher atom economy, selectivity, and milder reaction conditions.

A promising avenue is the exploration of novel hydrogenation catalysts. While established catalysts like palladium on carbon (Pd/C) are effective for ketone reductions vulcanchem.com, research is moving towards catalysts based on earth-abundant, non-precious metals like cobalt and nickel. These could lower costs and environmental impact. For instance, systems using CoCl2 with pincer NHC ligands have shown high efficiency in the hydrogenation of a wide array of ketones lookchem.com. Adapting such systems for the specific synthesis of this compound could be a significant advancement.

Furthermore, biocatalysis presents a green alternative for producing chiral alcohols. vulcanchem.com The screening and engineering of oxidoreductases and other enzymes for the enantioselective synthesis of this compound could provide access to enantiomerically pure forms of the compound, which are highly valuable in pharmaceutical and agrochemical development. vulcanchem.com Dynamic kinetic asymmetric transformation, which combines enzymatic resolution with in-situ racemization of the starting material, is another powerful technique that could be applied. nih.gov

Another area of interest is the catalytic conversion of biomass-derived feedstocks. Research has demonstrated the conversion of furfural, a biomass derivative, into 2-pentanol using bimetallic catalysts like Co-Cu researchgate.net. Future studies could investigate pathways to produce branched-chain alcohols like this compound from similar renewable starting materials, contributing to a more sustainable chemical industry.

| Catalytic Approach | Potential Catalyst | Key Research Goal | Relevant Finding |

| Catalytic Hydrogenation | Earth-Abundant Metals (e.g., Co, Ni) | Replace precious metal catalysts for ketone reduction. | NHC-Co systems are effective for hydrogenating various ketones. lookchem.com |

| Biocatalysis | Oxidoreductases / Lipases | Achieve high enantioselectivity in alcohol synthesis. | Microbial oxidoreductases can be screened for enantioselective transformations. vulcanchem.com |

| Biomass Conversion | Bimetallic Catalysts (e.g., Co-Cu) | Synthesize from renewable feedstocks instead of petroleum sources. | Furfural can be converted to 2-pentanol over Co-Cu catalysts. researchgate.net |

Advanced Applications as Precursors in Medicinal Chemistry and Agrochemical Design

The sterically hindered yet functional structure of this compound makes it an intriguing building block for the synthesis of complex molecules in medicinal chemistry and agrochemical design. Its isobutyl and dimethylcarbinol moieties can influence the pharmacokinetic and pharmacodynamic properties of a final active ingredient, such as lipophilicity, metabolic stability, and binding affinity.

In medicinal chemistry, this compound and its analogues have been identified as potential inhibitors of the SARS protease, highlighting their potential in antiviral drug discovery. nih.gov The hydrophobic chains of such alcohols can form crucial interactions within the active sites of enzymes. nih.gov Future research will involve the synthesis and screening of libraries of compounds derived from this compound to explore its potential against a wider range of biological targets. The tertiary alcohol group serves as a handle for further chemical modification, allowing for its conversion into esters, ethers, and other functional groups to create diverse molecular architectures. For example, it can serve as a precursor for synthesizing derivatives with unique biological activities. solubilityofthings.com

Similarly, in agrochemical design, the incorporation of structural motifs from this compound could lead to the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. The branched alkyl structure is a feature found in some existing agrochemicals, and using this compound as a starting material provides a direct route to novel active ingredients.

| Application Area | Potential Role of this compound | Example Research Focus |

| Medicinal Chemistry | Scaffold for antiviral agents | Design and synthesis of novel SARS protease inhibitors. nih.gov |

| Medicinal Chemistry | Precursor for diverse organic compounds | Use as a starting material for creating libraries of potential drug candidates. solubilityofthings.com |

| Agrochemical Design | Building block for new active ingredients | Development of novel pesticides or herbicides with improved properties. |

Development of Green Chemistry Approaches for this compound Production

Adhering to the principles of green chemistry is a major goal for the chemical industry. nih.gov Future research on this compound production will increasingly focus on methods that minimize waste, reduce energy consumption, and utilize safer and renewable materials. nih.govcore.ac.uk

A key focus will be the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Ionic liquids, which are non-volatile and can be recycled, have been shown to be effective media for biocatalytic reactions, such as the synthesis of chiral alcohols. nih.govmdpi.com Investigating the use of ionic liquids or supercritical fluids like CO2 for the synthesis of this compound could lead to significantly greener processes. nih.gov

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of whole-cell biocatalysts or isolated enzymes for the reduction of 2,4-dimethyl-2-pentanone can proceed in aqueous media under mild conditions, avoiding the need for harsh reducing agents and organic solvents. vulcanchem.comcore.ac.uk

Furthermore, developing synthetic routes that start from renewable feedstocks is a critical aspect of green chemistry. nih.gov This involves exploring pathways from biomass-derived platform molecules to isobutyraldehyde and acetone or other precursors, which can then be used to construct the carbon skeleton of this compound through catalytic condensation and reduction reactions.

| Green Chemistry Principle | Application to this compound Production | Potential Benefit |

| Use of Safer Solvents | Replacing traditional organic solvents with ionic liquids or supercritical CO2. nih.gov | Reduced pollution and improved process safety. |

| Use of Catalysis | Employing biocatalysts (enzymes) for ketone reduction. vulcanchem.comcore.ac.uk | Milder reaction conditions, high selectivity, and reduced waste. |

| Use of Renewable Feedstocks | Designing synthetic pathways from biomass derivatives. nih.gov | Reduced reliance on fossil fuels and a more sustainable chemical lifecycle. |

Enhanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to accelerate research and development related to this compound. Future research will leverage enhanced computational modeling to predict its chemical behavior and guide the design of new materials and processes.

Quantitative Structure-Property Relationship (QSPR) models can be further developed to accurately predict physical and chemical properties, such as solubility, boiling point, and reactivity. unlp.edu.ar For instance, this compound has been used in the development of aqueous solubility models, which are crucial for applications in pharmaceuticals and environmental science. chemicalbook.comlookchem.com More advanced models could help in screening virtual libraries of its derivatives for desired properties.

Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This allows for the in-silico screening of potential catalysts for the synthesis of this compound, predicting their efficacy and selectivity before undertaking laboratory experiments. This approach can significantly reduce the time and resources required for catalyst development.

In the realm of material science, molecular modeling can predict how the incorporation of this compound or its derivatives into larger structures, such as polymers, might influence the final material's properties. smolecule.com This predictive capability is valuable for designing new polymers or specialty chemicals with tailored characteristics. The modeling of its analogues has already been used to screen for potential drug candidates, demonstrating the power of computational approaches in predicting molecular interactions. nih.gov

| Modeling Technique | Application | Research Goal | Example |

| QSPR | Predicting physicochemical properties. | Develop accurate models for solubility and other key characteristics. | Used in developing aqueous solubility models. chemicalbook.comlookchem.com |

| DFT | Modeling reaction mechanisms. | Screen potential catalysts and predict reaction outcomes. | Predict carbocation stability in acid-catalyzed reactions. |

| Molecular Docking | Simulating interactions with biological targets. | Identify potential medicinal applications. | Docking of analogues into SARS protease active site. nih.gov |

| Molecular Dynamics | Designing new materials. | Predict properties of polymers or other materials incorporating the molecule. | Inform the design of new polymers or lubricants. smolecule.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of 2,4-dimethyl-2-pentanol in aqueous systems?

- Methodology : Use volumetric or analytical methods under controlled temperature conditions. For example, Ginnings and Hauser (1938) employed a volumetric approach to measure mutual solubilities at 293–303 K, while Ratouis and Dode (1965) used an analytical method at 303 K . Ensure temperature calibration and phase separation protocols to minimize errors. Conflicting data (e.g., 1.22 vs. 0.98 g/100 g at 303 K) highlight the need for standardized conditions and replicate measurements.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and gas masks for organic vapors (JIS T 8152). Work in well-ventilated areas and avoid skin contact. Safety data sheets recommend long-sleeved clothing and adherence to industrial hygiene practices .

Q. What spectroscopic techniques are effective for identifying this compound?

- Analytical Methods : Employ infrared (IR) spectroscopy to detect hydroxyl and alkyl group vibrations. Gas chromatography (GC) paired with mass spectrometry (MS) can confirm molecular weight (C₇H₁₆O, 116.20 g/mol) and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide standardized spectra .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

- Experimental Design : Replicate studies under identical conditions (e.g., 303 K) using both volumetric and analytical methods. Compare results with Ginnings and Hauser’s data (1.22 ± 0.1 g/100 g) and Ratouis and Dode’s value (0.98 g/100 g) to identify systematic errors. Statistical analysis (e.g., t-tests) can quantify significance .

Q. What thermodynamic models are suitable for predicting phase equilibria of this compound in multicomponent systems?

- Modeling Approaches : Apply the UNIQUAC or NRTL models, which have been validated for similar alcohols (e.g., 4-methyl-2-pentanol) in ternary systems (water + polyoxymethylene dimethyl ethers). These models achieved root-mean-square deviations <0.0127 in LLE predictions . Include temperature-dependent parameters for accuracy.

Q. What are the primary atmospheric degradation pathways of this compound?

- Reaction Mechanisms : OH radical-initiated oxidation leads to alkoxy radical formation. Major products include acetone (yield ~0.92) and formaldehyde, consistent with H-atom abstraction from the weakest C-H bond. Mechanistic studies using methyl nitrite photolysis as an OH source are recommended .

Q. How can vapor pressure and enthalpy of vaporization be accurately measured for this compound?

- Thermodynamic Methods : Use static or dynamic vapor pressure measurement systems. For example, the Antoine equation (ln(p/p°) = A − B/(T + C)) can model temperature dependence. Reference studies on similar compounds (e.g., 4-amino-4-methyl-2-pentanol) suggest ∆Hvap ≈ 54.9 kJ·mol⁻¹ at 298.15 K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。